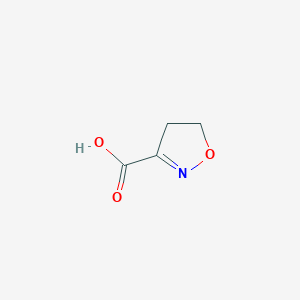

4,5-Dihydro-1,2-oxazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-4(7)3-1-2-8-5-3/h1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDBNGULYNHMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349018 | |

| Record name | 3-isoxazolecarboxylic acid, 4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4485-98-7 | |

| Record name | 3-isoxazolecarboxylic acid, 4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Dihydro 1,2 Oxazole 3 Carboxylic Acid and Its Analogs

Established Synthetic Pathways to 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid Scaffolds

The construction of the this compound core and its analogs is achieved through several reliable synthetic strategies. These pathways often involve the formation of the critical N-O bond and the carbon framework of the five-membered ring in a concerted or stepwise fashion. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Cyclization Reactions in Dihydrooxazole Synthesis

Cyclization reactions represent a fundamental approach to the synthesis of the dihydrooxazole ring. These methods involve the intramolecular formation of the heterocyclic system from a suitably functionalized acyclic precursor.

While the reaction between nitrile oxides and alkenes is formally classified as a cycloaddition, the interaction with α,β-unsaturated carbonyl compounds can also be viewed as a Michael addition followed by cyclization. However, the most direct and common pathway is the 1,3-dipolar cycloaddition. In this reaction, the nitrile oxide acts as the 1,3-dipole, and the carbon-carbon double bond of the α,β-unsaturated carbonyl compound serves as the dipolarophile. researchgate.net When an α,β-unsaturated ester, such as ethyl acrylate (B77674), is used as the dipolarophile, the reaction yields a 4,5-dihydro-1,2-oxazole-5-carboxylate, not the desired 3-carboxylic acid isomer. To obtain the 3-carboxylic acid moiety, the functionality must be present on the nitrile oxide precursor.

Amino acids serve as versatile chiral building blocks for the synthesis of various heterocyclic compounds. One approach involves the conversion of α-amino acids into N-Cbz-protected diazoketones. frontiersin.org While this method has been effectively used for the synthesis of six-membered 1,3-oxazinane-2,5-diones through Brønsted acid-catalyzed intramolecular cyclization, its direct application to the formation of the five-membered 4,5-dihydro-1,2-oxazole ring is less common. frontiersin.org The synthesis of the target heterocycle from amino acids typically requires multi-step transformations to generate an acyclic precursor containing the necessary functional groups for an intramolecular cyclization, for instance, a β-hydroxy oxime derivative.

The use of thiourea (B124793) and diketone esters is a well-known pathway for the synthesis of thiazole (B1198619) rings, as seen in the Hantzsch thiazole synthesis. chemrxiv.orgnih.gov This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. chemrxiv.orgyoutube.com However, this specific combination of reagents—thiourea and diketone esters—is not a standard or commonly documented method for the synthesis of the 4,5-dihydro-1,2-oxazole scaffold. The formation of the characteristic N-O bond of the isoxazoline (B3343090) ring requires a nitrogen source that can also provide an oxygen atom, such as hydroxylamine (B1172632) or its derivatives, rather than a sulfur-containing reagent like thiourea.

The [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition of nitrile oxides with alkenes, stands as the most prominent and versatile method for synthesizing the 4,5-dihydro-1,2-oxazole (isoxazoline) ring. researchgate.netnih.govnih.gov This reaction involves the combination of a three-atom component (the nitrile oxide, R-C≡N⁺-O⁻) and a two-atom component (the alkene, or dipolarophile). nih.gov

The nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation or from hydroximoyl halides via dehydrohalogenation. mdpi.commdpi.com The regioselectivity of the cycloaddition is a key aspect, generally controlled by the electronic properties of both the nitrile oxide and the alkene, as predicted by frontier molecular orbital (FMO) theory. researchgate.net

To synthesize this compound, the carboxylic acid functionality is introduced via the nitrile oxide component. This is achieved by using a nitrile oxide precursor that already contains a carboxyl group or a group that can be easily converted to it, such as an ester. For instance, the cycloaddition of ethyl 2-chloro-2-(hydroxyimino)acetate with an alkene will directly furnish an ethyl 4,5-dihydro-1,2-oxazole-3-carboxylate, which can then be hydrolyzed to the target carboxylic acid.

Table 1: Examples of [3+2] Cycloaddition for Isoxazoline Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde Oxime | Dimethyl-2-methylene glutarate | Diacetoxyiodobenzene (B1259982), MW, MeOH | Dimethyl 3-phenyl-4,5-dihydroisoxazole-5,5-dicarboxylate | High | mdpi.com |

| Propionaldehyde Oxime | Dimethyl-2-methylene glutarate | Diacetoxyiodobenzene, MW, MeOH | Dimethyl 3-ethyl-4,5-dihydroisoxazole-5,5-dicarboxylate | High | mdpi.com |

| Aromatic Aldoximes | Allyl derivatives of Maleopimaric Acid | NaOCl, CH₂Cl₂ | MPA-isoxazoline derivatives | Good | osi.lv |

Condensation Reactions for Dihydrooxazole Ring Formation

Condensation reactions provide an alternative route to the 4,5-dihydro-1,2-oxazole ring system. A primary method in this category is the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine. researchgate.net This reaction proceeds via an initial Michael-type nucleophilic addition of the hydroxylamine to the carbon-carbon double bond, followed by an intramolecular condensation between the newly formed amino group and the carbonyl group, which results in cyclization and dehydration to form the isoxazoline ring.

The regiochemical outcome of this reaction depends on the substitution pattern of the starting α,β-unsaturated ketone or aldehyde. This pathway is particularly useful for synthesizing isoxazolines with specific substituents at positions 4 and 5, which are determined by the structure of the initial carbonyl compound.

Carboxylation Strategies for Introducing Carboxylic Acid Functionality

A primary and effective method for constructing the 4,5-dihydro-1,2-oxazole ring system with a carboxylic acid moiety at the C-3 position is through the [3+2] cycloaddition reaction between a nitrile oxide and an appropriately substituted alkene. researchgate.netnih.gov This reaction forms the five-membered heterocyclic ring in a single step. To introduce the carboxylic acid functionality at the 3-position, the strategy involves using an alkene (dipolarophile) that already contains a carboxyl group, typically an α,β-unsaturated acid or its ester derivative.

The general mechanism involves the in situ generation of a nitrile oxide (R-C≡N⁺-O⁻) from a precursor, such as an aldoxime, via oxidation. This reactive 1,3-dipole then readily reacts with an alkene. When the alkene is acrylic acid or an acrylate ester, the cycloaddition leads directly to the formation of a this compound or its corresponding ester. If an ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

A specific example of this approach is the microwave-assisted 1,3-dipolar cycloaddition of various aldoximes with dimethyl-2-methylene glutarate. This reaction, using diacetoxyiodobenzene as an oxidant, produces isoxazoline-derived dimethyl carboxylates. mdpi.com Subsequent saponification of the ester groups with a base like potassium hydroxide (B78521) (KOH), followed by acidification, yields the corresponding isoxazoline dicarboxylic acids. mdpi.com

Another documented route involves the oxidative cleavage of a precursor molecule to unmask the carboxylic acid function. For instance, the synthesis of ethyl (R)-5-(chloromethyl)-4,5-dihydroisoxazole-3-carboxylate has been achieved through the cleavage of a double bond within a more complex isoxazoline precursor using ruthenium(III) chloride (RuCl₃) and sodium periodate (B1199274) (NaIO₄). nih.gov This demonstrates that the carboxylic acid functionality can be revealed from a latent group after the formation of the dihydrooxazole ring.

Synthesis from Carboxylic Acids using Activating Reagents

An alternative synthetic paradigm involves building the oxazole (B20620) ring from a starting carboxylic acid. This approach relies on the activation of the carboxylic acid, which then undergoes cyclization with other reagents to form the desired heterocycle. This is particularly useful for synthesizing fully substituted oxazoles, which can be subsequently reduced to their dihydro-analogs.

A modern and highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids employs a stable triflylpyridinium reagent as an activator. acs.orgnih.gov This method avoids the need to pre-form highly reactive derivatives like acid chlorides. nih.gov

The process begins with the activation of a carboxylic acid using a triflylpyridinium reagent, such as one formed from 4-(dimethylamino)pyridine (DMAP) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This reaction generates a highly reactive acylpyridinium salt in situ. acs.org This intermediate is then trapped by a nucleophilic attack from a deprotonated, activated isocyanide, such as an isocyanoacetate or tosylmethyl isocyanide (TosMIC). acs.org The subsequent intramolecular cyclization and elimination steps yield the 4,5-disubstituted oxazole core. The reaction exhibits a broad substrate scope and tolerates a variety of functional groups. acs.orgnih.gov The versatility of this method has been showcased in the gram-scale synthesis of bioactive compounds, highlighting its practical utility. nih.gov

| Carboxylic Acid | Isocyanide | Activating Reagent | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Aromatic Acids | Isocyanoacetates | DMAP-Tf | DMAP | DCM | 40 | acs.org |

| Aliphatic Acids | Tosylmethyl isocyanide (TosMIC) | DMAP-Tf | DMAP | DCM | 40 | acs.org |

| Bioactive Molecules (e.g., Lipoic Acid) | Ethyl isocyanoacetate | DMAP-Tf | DMAP | DCM | 40 | nih.gov |

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), are effective dehydrative condensing reagents used to activate carboxylic acids for various transformations, including the synthesis of oxazoles.

A notable application of this strategy is in the one-pot synthesis of 2,4,5-trisubstituted oxazoles from three distinct components: a carboxylic acid, an amino acid, and a boronic acid. In this sequence, the carboxylic acid and the amino acid first react in the presence of DMT-MM. This promotes the formation of an intermediate 5-(triazinyloxy)oxazole. This reactive oxazole derivative is then subjected to a nickel-catalyzed Suzuki-Miyaura coupling reaction with a boronic acid in the same pot. This step introduces a substituent at the C5 position, leading to the final 2,4,5-trisubstituted oxazole product in good yields. This one-pot, three-component method allows for the rapid generation of a diverse library of substituted oxazoles from commercially available starting materials.

| Step | Reactants | Reagent/Catalyst | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Carboxylic Acid + Amino Acid | DMT-MM | 5-(Triazinyloxy)oxazole | Oxazole ring formation |

| 2 | 5-(Triazinyloxy)oxazole + Boronic Acid | Ni Catalyst | 2,4,5-Trisubstituted Oxazole | Suzuki-Miyaura Coupling |

Advanced Synthetic Approaches and Process Optimization

Continuous innovation in synthetic organic chemistry has led to the development of more sophisticated and efficient methods for constructing heterocyclic compounds like dihydrooxazoles. These advanced approaches often focus on improving reaction efficiency, reducing waste, and enabling the synthesis of more complex molecular architectures.

Modern synthetic strategies for oxazole and dihydrooxazole derivatives often emphasize efficiency and atom economy through one-pot and multicomponent reactions. These methods combine several reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents. For example, Lewis acid-promoted three-component reactions of amides, ynals, and sodium sulfinates have been developed for the construction of functionalized oxazoles.

Metal-catalyzed reactions have also become a cornerstone of modern synthesis. Gold catalysts, in particular, are effective in promoting the cyclization of propargylamines to form the oxazole ring under mild conditions. Palladium-catalyzed one-pot reactions of acid chlorides and propargylamine (B41283) can be modulated to selectively produce either oxazolines (dihydrooxazoles) or fully aromatic oxazoles simply by changing the additives. These advanced methods provide powerful tools for accessing structurally diverse dihydrooxazole derivatives that may be difficult to obtain through classical approaches.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. These methodologies focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

| Parameter | Conventional Methods | Green Chemistry Methods |

|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound |

| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, water, deep-eutectic solvents, or solvent-free |

| Reaction Time | Hours to days | Minutes to hours |

| Byproducts | Often significant, requiring extensive purification | Minimized, leading to higher atom economy |

| Catalysts | Stoichiometric, often toxic reagents | Reusable, non-toxic catalysts (e.g., biocatalysts, solid-supported catalysts) |

Green Chemistry Methodologies in Dihydrooxazole Synthesis

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a powerful tool in green chemistry, offering an efficient approach for the synthesis of various heterocyclic compounds. researchgate.net This technique utilizes acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates, improve yields, and often allow for synthesis under milder conditions, sometimes even solvent-free. researchgate.netnih.gov While specific protocols for this compound are not extensively detailed in the provided literature, the principles and benefits observed in the synthesis of analogous structures like 1,3,4-oxadiazoles and 1,2,4-triazoles are directly applicable. nih.govnih.gov

In a typical ultrasound-assisted protocol, reactants are mixed, sometimes with a minimal amount of a high-boiling point solvent like DMF, and subjected to ultrasonic irradiation. nih.gov The reactions often proceed to completion in a significantly shorter time frame compared to conventional heating methods. nih.gov For instance, the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives using ultrasound radiation resulted in good yields and shorter reaction times. nih.gov This methodology is noted for being economical and leading to high-purity products with easy workup procedures. researchgate.netnih.gov

Key advantages of ultrasound-assisted synthesis include:

Accelerated Reaction Rates: Cavitational collapse generates intense local energy, speeding up chemical transformations.

Improved Yields and Purity: Enhanced reaction kinetics and efficiency often lead to higher yields of the desired product with fewer side products. researchgate.net

Greener Chemistry: The approach often requires less solvent and energy, aligning with the principles of sustainable chemistry. researchgate.netnih.gov

Milder Conditions: Reactions can often be carried out at lower temperatures than conventional methods.

The application of this technology to the synthesis of dihydrooxazoles would involve the ultrasonic irradiation of appropriate starting materials, leveraging the benefits of acoustic energy to facilitate the cyclization reaction efficiently.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a cornerstone of modern synthetic chemistry, offering a rapid and efficient alternative to conventional heating methods. nih.gov This technique utilizes microwave energy to directly and uniformly heat the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes. nih.govnih.gov The synthesis of various heterocyclic systems, including 1,2,4-triazoles and 1,3,4-oxadiazoles, has been significantly improved using this technology, suggesting its high potential for the synthesis of this compound and its analogs. nih.govnih.govmdpi.com

In a representative microwave-assisted synthesis, reactants are placed in a sealed vessel suitable for microwave irradiation and heated to a specific temperature for a short duration. mdpi.com For example, the synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives was achieved in just 5 minutes with yields up to 96% under microwave irradiation. nih.gov Similarly, 3-amino-1,2,4-triazoles were synthesized from carboxylic acids in high yields at 180°C. mdpi.com This high efficiency is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and homogeneous heating. nih.gov

| Compound Class | Reaction Time (Microwave) | Yield (%) | Conventional Method Time | Reference |

| 3,5-dibenzyl-4-amino-1,2,4-triazole | 8–9 minutes | - | 10 hours | nih.gov |

| 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-ones | 5 minutes | up to 96% | - | nih.gov |

| 1-thiazolyl-pyridazinediones | 8 minutes | High/Efficient | - | mdpi.com |

| 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | 3-4 minutes | - | - | nih.gov |

The data clearly demonstrates the significant time-saving advantages of microwave-assisted protocols. This method's ability to use minimal or no solvent and provide high purity products makes it a highly attractive, green approach for synthesizing dihydrooxazole derivatives. nih.govmdpi.com

Continuous Flow Synthesis of Dihydrooxazole Intermediates

Continuous flow synthesis represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and reproducibility. durham.ac.ukorganic-chemistry.org This methodology involves pumping reagents through a network of tubes and reactors where the reaction occurs. The precise control over parameters like temperature, pressure, and residence time allows for optimization and high-throughput screening of reaction conditions. durham.ac.uk

The synthesis of oxazoline (B21484) (dihydrooxazole) and oxazole cores has been successfully demonstrated using continuous flow systems. rsc.org A common approach involves the cyclization of β-hydroxy amides using a dehydrating agent like Deoxo-Fluor® in a heated flow reactor. This method is noted for improving the safety profile of the reaction compared to batch synthesis. rsc.org The resulting product stream can then be passed through subsequent reactors for further transformations, such as oxidation to the corresponding oxazole. rsc.org

A key advantage of flow chemistry is the ability to integrate purification and analysis steps directly into the synthetic line. For instance, a multipurpose mesofluidic flow reactor has been developed for the automated synthesis of 4,5-disubstituted oxazoles. durham.ac.uk This system incorporates on-chip mixing and columns of solid-supported reagents, allowing the product to be generated in high yield (>80%) and purity (>90%) without manual intervention. durham.ac.uk The entire process, from reaction to purification and collection, can be computer-controlled, ensuring high repeatability. durham.ac.uk

| Feature | Description | Benefit | Reference |

| Automation | The entire process is computer-controlled. | Enhanced repeatability and ease of use. | durham.ac.uk |

| Integrated Purification | In-line preparative HPLC can be used. | Pure products are obtained directly from the system. | durham.ac.uk |

| Parameter Control | Precise control over temperature, flow rate, and residence time. | Facilitates rapid optimization and scalability. | durham.ac.ukorganic-chemistry.org |

| Safety | Small reactor volumes and controlled conditions minimize risks. | Safer handling of hazardous reagents and reactions. | organic-chemistry.orgrsc.org |

This automated, continuous approach provides an excellent platform for the rapid, on-demand synthesis of dihydrooxazole intermediates, enabling the creation of compound libraries for further research. durham.ac.uk

Strategies for Enhancing Reproducibility in Dihydrooxazole Synthesis

Reproducibility is a critical aspect of chemical synthesis, ensuring that a procedure can be reliably repeated to yield a product with consistent quality and quantity. Several strategies are employed to enhance the reproducibility of dihydrooxazole synthesis, with the shift from batch to automated flow systems being one of the most significant.

Continuous flow synthesis, as discussed previously, is inherently more reproducible than batch synthesis. durham.ac.uk The precise, computer-controlled management of reaction parameters eliminates the variability often introduced by manual operations in batch processes. durham.ac.uk The consistent mixing, heating, and residence times within a flow reactor ensure that every portion of the reagent stream is processed under identical conditions, leading to a highly uniform product output. durham.ac.uk

Another key strategy is the use of stable and easily accessible reagents that facilitate consistent in-situ activation of starting materials. For example, the use of the triflylpyridinium reagent, DMAP-Tf, for the activation of carboxylic acids provides a reliable method for initiating the synthesis of 4,5-disubstituted oxazoles. nih.gov This avoids the variability associated with less stable activating agents.

Furthermore, the development of robust, one-pot reaction protocols contributes to reproducibility by minimizing the number of intermediate isolation and purification steps, which can be sources of material loss and variability. researchgate.net A well-designed one-pot synthesis with high functional group tolerance ensures that a wide range of substrates can be converted to the desired dihydrooxazole products with predictable outcomes. researchgate.net By focusing on automation, stable reagents, and streamlined reaction pathways, chemists can significantly improve the reliability and reproducibility of dihydrooxazole synthesis.

Chemical Reactivity and Transformation Mechanisms of 4,5 Dihydro 1,2 Oxazole 3 Carboxylic Acid

Ring Stability and Susceptibility to Chemical Transformations

The stability of the 4,5-dihydro-1,2-oxazole ring is a critical factor in its chemical reactivity. The partially saturated ring is generally less stable than its aromatic counterpart, the oxazole (B20620), and is prone to reactions that lead to aromatization or ring-opening.

Hydrolytic Stability and Ring-Opening Pathways

The 4,5-dihydro-1,2-oxazole ring exhibits susceptibility to hydrolysis, which can lead to ring cleavage. Studies on related structures, such as 4,5-dihydro-oxazoles immobilized on silica (B1680970) gel, have shown that these systems readily undergo hydrolytic cleavage to yield an amino alcohol and a carboxylic acid. rsc.org This suggests that the C=N bond is the primary site of hydrolytic attack.

In the context of multi-component reactions, dihydrooxazole derivatives can form zwitterionic intermediates that subsequently undergo regioselective addition of water during aqueous workup, resulting in a ring-opened product. nih.govacs.org This process highlights the ring's vulnerability to nucleophilic attack by water, particularly when the ring nitrogen is quaternized or activated.

Furthermore, research on 5-hydroxyoxazole-4-carboxylic acid derivatives, which are structurally related, has demonstrated that these compounds are unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While not identical, this instability points to a general susceptibility of oxazole-based carboxylic acids to hydrolytic degradation pathways. The presence of the carboxylic acid group at the C3 position in the title compound may influence the rate and mechanism of hydrolysis, but the core reactivity of the dihydrooxazole ring towards water remains a key feature.

Several ring-opening pathways for 4,5-dihydrooxazoles have been reported under various conditions:

Acid-Catalyzed Opening : Protonation of the ring, followed by the addition of a nucleophile, can lead to ring cleavage. nih.gov

Lewis Acid Activation : Activation by a Lewis acid can make the ring more susceptible to attack by nucleophiles, such as aryl groups, at the 5-position. nih.govacs.org

Reaction with Acylating Reagents : Reagents like ethyl chloroformate can induce ring-opening through the formation of an oxazolium intermediate that is then attacked by a nucleophile (e.g., chloride anion). nih.gov

Influence of Substituents on Ring Reactivity and Stability

Substituents on the 4,5-dihydro-1,2-oxazole ring play a crucial role in modulating its stability and reactivity. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating or electron-withdrawing groups can significantly alter the electron density within the ring, influencing its susceptibility to attack. lumenlearning.comrsc.org

Electron-donating groups can increase the nucleophilicity of the ring nitrogen, potentially enhancing its reactivity in certain reactions. However, they can also stabilize any cationic intermediates that may form, which could either facilitate or hinder specific reaction pathways depending on the mechanism. acs.orglibretexts.org

Electron-withdrawing groups , such as the carboxylic acid at the C3 position, decrease the electron density of the C=N bond. This can make the C3 carbon more electrophilic and potentially more susceptible to nucleophilic attack.

Steric Effects: The size and position of substituents can sterically hinder the approach of reagents to the reactive sites on the ring.

Branching at positions alpha to the ring can lead to poorer outcomes in reactions due to steric hindrance, which can interfere with the nucleophilicity of the nitrogen atom. acs.org

The presence of bulky substituents at various positions on the dihydrooxazole ring can thwart the initial addition of a nucleophile or subsequent reaction steps. nih.govacs.org

The following table summarizes the observed influence of different substituent types on the reactivity of the dihydrooxazole ring based on related studies.

| Substituent Type/Position | Observed Effect | Probable Reason | Source |

|---|---|---|---|

| Branching at α-position to the ring | Decreased reaction yields | Steric hindrance interfering with nitrogen nucleophilicity | acs.org |

| Electron-donating groups on aryl substituents | Stabilization of reactive intermediates (e.g., o-QMs) | Electronic stabilization of intermediates, leading to better-controlled reactions | nih.govacs.org |

| Furyl group | Successful reaction participant | Favorable balance of electronic and steric properties | nih.govacs.org |

| Bulky alkyl groups | Unproductive in certain reactions | Combination of steric hindrance and potential for enhanced stability of intermediates, reducing reactivity | nih.govacs.org |

Primary Reaction Types of the 4,5-Dihydro-1,2-oxazole Core

The dihydrooxazole core undergoes several fundamental types of reactions, including oxidation, reduction, and reactions with electrophiles and nucleophiles that often lead to addition or ring-opening rather than direct substitution.

Oxidation Reactions to Oxazole Derivatives

The conversion of a 4,5-dihydrooxazole (oxazoline) to its corresponding aromatic oxazole is a common and important transformation. This oxidative aromatization removes two hydrogen atoms from the C4 and C5 positions. A variety of reagents have been successfully employed for this purpose, with the choice of reagent often depending on the specific substituents present on the ring.

Commonly used oxidizing agents include:

Manganese Dioxide (MnO₂)

Nickel Peroxide (NiO₂)

Copper(II) Bromide with DBU (CuBr₂/DBU)

N-Bromosuccinimide (NBS) with light (hv)

Bromotrichloromethane with DBU (BrCCl₃/DBU)

The reaction is typically achieved by heating the dihydrooxazole with the oxidizing agent in a suitable solvent. For instance, a solution of an oxazoline (B21484) can be passed through a packed reactor containing manganese dioxide at elevated temperatures to afford the corresponding oxazole in good yield.

Reduction Reactions of the Dihydrooxazole Ring

Reduction of the 4,5-dihydro-1,2-oxazole ring typically involves the cleavage of the weak N-O bond. This reaction is a characteristic transformation of the isoxazoline (B3343090) scaffold and leads to the formation of β-hydroxy ketone or γ-amino alcohol derivatives, depending on the reducing agent and the subsequent workup conditions.

Common reduction methods include:

Catalytic Hydrogenation : Using catalysts such as Raney Nickel (Raney-Ni) or Palladium on Carbon (Pd/C) with a hydrogen source cleaves the N-O bond. This is a widely used method for converting isoxazolines into γ-amino alcohols.

Dissolving Metal Reduction : Reagents like sodium in liquid ammonia (B1221849) can also effect the cleavage of the N-O bond.

Other Reagents : Reagents such as samarium(II) iodide or molybdenum hexacarbonyl have also been used for the reductive cleavage of the N-O bond in isoxazolines.

The specific outcome of the reduction of 4,5-Dihydro-1,2-oxazole-3-carboxylic acid would depend on the conditions used, but the primary transformation would be the reductive opening of the heterocyclic ring.

Electrophilic and Nucleophilic Substitution Reactions

True electrophilic or nucleophilic aromatic substitution is not characteristic of the non-aromatic 4,5-dihydro-1,2-oxazole ring. Instead, the ring reacts with electrophiles and nucleophiles through addition and ring-opening mechanisms.

Reactions with Electrophiles: The nitrogen atom of the dihydrooxazole ring can act as a nucleophile, reacting with electrophiles. This initial attack often leads to the formation of a cationic intermediate (an oxazolium ion), which is highly susceptible to subsequent reactions. nih.gov

Protonation : In the presence of strong acids, the ring can be protonated, activating it for ring-opening by a weak nucleophile. acs.org

Alkylation/Acylation : Reaction with alkylating or acylating agents can form a stabilized oxazolium species, which can then be intercepted by nucleophiles, leading to ring-opened products. nih.gov

Lewis Acid Activation : Lewis acids can coordinate to the ring's heteroatoms, making it more electrophilic and prone to attack by nucleophiles. nih.govacs.org

Reactions with Nucleophiles: The C=N bond of the dihydrooxazole ring is the primary site for nucleophilic attack, although this generally requires activation of the ring.

Addition to Activated Intermediates : Once an electrophile has activated the ring to form an oxazolium ion, nucleophiles can add to the ring, typically at the C5 or C2 positions. nih.govacs.org For example, after Lewis acid activation, aryl nucleophiles have been shown to add to the 5-position. nih.gov

Direct Addition : Direct attack by strong nucleophiles is less common but can occur, especially if the C3 carbon is made sufficiently electrophilic by the attached carboxylic acid group.

In the fully aromatic oxazole ring, for comparison, electrophilic substitution preferentially occurs at the electron-rich C5 position, while the C2 position is susceptible to nucleophilic attack due to the electronegativity of the adjacent nitrogen atom. chempedia.info

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a dominant feature of this compound, dictating a significant portion of its chemical behavior. This functional group serves as a proton source and a site for nucleophilic acyl substitution, enabling transformations such as esterification and decarboxylation.

Esterification is a fundamental reaction of carboxylic acids, involving the combination of an organic acid with an alcohol to form an ester and water. iajpr.com This process is crucial for synthesizing various derivatives and is applicable to this compound. The reaction typically proceeds by treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and refluxing the mixture. iajpr.com

The formation of esters from this specific heterocyclic carboxylic acid is exemplified by derivatives like the ethyl ester of 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid, indicating that the carboxyl group on the dihydro-oxazole ring readily undergoes this transformation. massbank.eu The general procedure involves refluxing the carboxylic acid in the corresponding alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of concentrated sulfuric acid for several hours. rdd.edu.iq

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Carboxylic Acid, Alcohol | iajpr.com |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | rdd.edu.iq |

| Solvent | Excess Alcohol | rdd.edu.iq |

| Temperature | Reflux | rdd.edu.iq |

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a key transformation for carboxylic acids. For heterocyclic carboxylic acids, including derivatives of this compound, this reaction can be facilitated under specific conditions. A patented method describes the decarboxylation of various heterocyclic carboxylic acids by dissolving them in an aprotic polar solvent, such as N,N-dimethylformamide (DMF), and heating in the presence of an organic acid catalyst. google.com

The reaction is typically carried out at temperatures ranging from 85-150 °C. google.com The choice of organic acid catalyst includes formic acid or acetic acid, used in catalytic amounts relative to the heterocyclic carboxylic acid substrate. google.com The efficiency and required temperature for the decarboxylation can depend on the specific structure of the heterocyclic ring. google.com For instance, different temperature ranges are specified for different classes of heterocycles, generally between 95 °C and 130 °C. google.com

| Parameter | Specification | Reference |

|---|---|---|

| Solvent | N,N-dimethylformamide (DMF) | google.com |

| Catalyst | Formic acid or Acetic acid | google.com |

| Temperature Range | 85-150 °C | google.com |

| Substrate:Catalyst Molar Ratio | 1 : 0.01-0.05 | google.com |

| Substrate:Solvent Mass Ratio | 1 : 1-5 | google.com |

Investigating Reaction Mechanisms and Intermediate Formation

Understanding the mechanisms of formation for the dihydro-oxazole ring and the behavior of intermediates derived from the carboxylic acid group is essential for controlling the synthesis and reactivity of the target compound.

The synthesis of 2-oxazolines, which are structurally related to the 4,5-dihydro-1,2-oxazole core, can be achieved through the reaction of nitriles with aminoalcohols. researchgate.net A well-established method, first described by Witte and Seeliger, utilizes catalytic amounts of metal salts, such as anhydrous zinc chloride (ZnCl₂), to facilitate the cyclization. researchgate.netwikipedia.org This reaction is typically performed at reflux temperature in a high-boiling aromatic solvent. researchgate.net The mechanism involves the Lewis acid catalyst activating the nitrile carbon towards nucleophilic attack by the hydroxyl group of the aminoalcohol, followed by intramolecular cyclization and proton transfer steps to yield the oxazoline ring.

Another mechanistic pathway for forming oxazoline rings involves the reaction between aldehydes and 1,2-hydroxyalkyl azides in the presence of a Lewis acid or protic acid. nih.gov The proposed mechanism initiates with the formation of a hemiketal, which then eliminates water to form an oxenium ion. nih.gov This is followed by an intramolecular attack by the azide (B81097) group. The resulting intermediate undergoes a 1,2-hydride shift, loses nitrogen gas (N₂), and is subsequently deprotonated to form the final oxazoline product. nih.gov

| Starting Materials | Catalyst/Reagent | Key Intermediate | Reference |

|---|---|---|---|

| Nitrile + Aminoalcohol | Zinc Chloride (ZnCl₂) | Activated nitrile-Lewis acid complex | researchgate.netwikipedia.org |

| Aldehyde + 1,2-Hydroxyalkyl azide | Lewis Acid (e.g., BF₃•OEt₂) or Protic Acid | Oxenium ion | nih.gov |

The carboxylic acid group of this compound can be activated by forming an acylpyridinium salt intermediate. These intermediates are highly valuable in organic synthesis as they render the acyl group more susceptible to nucleophilic attack. A stable and easily handled triflylpyridinium reagent can be used for the in-situ activation of carboxylic acids. acs.org This process forms a reactive acylpyridinium species that can be trapped by various nucleophiles. acs.org

Acylpyridinium salts are electron-deficient and can undergo nucleophilic addition at the C2 or C4 positions of the pyridine (B92270) ring. scripps.edu The stability of these cations is a critical factor in the catalytic cycle of pyridine-catalyzed acylation reactions and can be used to predict catalyst efficiency. researchgate.net These intermediates have been utilized in various transformations, including palladium-catalyzed three-component reactions where they trap transient zwitterionic intermediates in a regioselective manner. acs.org The chemistry of acylpyridinium salts allows for the rapid construction of complex and stereochemically rich piperidine (B6355638) systems from simple pyridines. scripps.edu

| Feature | Description | Reference |

|---|---|---|

| Formation | Reaction of a carboxylic acid with a pyridine-based activating agent (e.g., triflylpyridinium reagent). | acs.org |

| Reactivity | Acts as a highly reactive acylating agent; susceptible to nucleophilic attack at the acyl carbon or the pyridine ring (C2/C4). | scripps.edu |

| Application | Used in acylation reactions, synthesis of oxazoles, and multi-component reactions for building complex molecules. | acs.orgacs.org |

| Stability | Generally transient and highly reactive; stability influences the efficiency of catalytic processes. | researchgate.netacs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dihydro 1,2 Oxazole 3 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For derivatives of 4,5-dihydro-1,2-oxazole-3-carboxylic acid, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the heterocyclic core and its substituents.

The 4,5-dihydro-1,2-oxazole ring, also known as a 2-isoxazoline ring, has a distinct set of signals in NMR spectra that confirm its presence. The protons on the saturated carbons of the ring, C4 and C5, form a characteristic spin system.

In a representative derivative, 4-n-Heptyloxy-N-{4-[3-(4-octyloxyphenyl)-4,5-dihydroisoxazol-5-yl]phenyl}benzamide, the protons on the isoxazoline (B3343090) ring are clearly resolved. The two protons at the C4 position are diastereotopic, meaning they are chemically non-equivalent, and thus appear as distinct signals. They typically manifest as a pair of doublets of doublets due to geminal coupling to each other and vicinal coupling to the proton at C5. The proton at the C5 position, adjacent to the oxygen atom, is deshielded and usually appears as a triplet or a doublet of doublets, depending on its coupling with the C4 protons. beilstein-journals.org

For instance, the ¹H NMR spectrum of this derivative shows a signal for one of the C4 protons (H-4α) at approximately 3.30 ppm and the other (H-4β) at 3.73 ppm. The proton at C5 appears further downfield around 5.68 ppm. beilstein-journals.org In other derivatives, such as trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide], the C4 and C5 protons appear as two doublets at 4.85 and 5.40 ppm, with a coupling constant indicative of a trans relationship. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The C3 carbon, part of a C=N double bond, is typically observed in the range of 155-160 ppm. The saturated carbons, C4 and C5, appear in the aliphatic region of the spectrum, with C5 being further downfield than C4 due to the influence of the adjacent ring oxygen atom. The carboxylic acid carbonyl carbon (C=O) gives a characteristic signal in the range of 160-175 ppm. beilstein-journals.orgresearchgate.net

Table 1: Representative ¹H NMR Data for the 4,5-Dihydro-1,2-oxazole Ring

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-4 (α) | ~ 3.30 | dd | J = 16.6, 8.7 |

| H-4 (β) | ~ 3.73 | dd | J = 16.6, 10.8 |

| H-5 | ~ 5.68 | t | J = 9.5 |

Data derived from 4-n-Heptyloxy-N-{4-[3-(4-octyloxyphenyl)-4,5-dihydroisoxazol-5-yl]phenyl}benzamide. beilstein-journals.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Core Structure

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C=O (Carboxylic Acid) | 160 - 175 |

| C3 (C=N) | 155 - 160 |

| C5 (-O-CH-) | 75 - 85 |

NMR spectroscopy is a powerful tool for investigating dynamic processes such as tautomerism and for determining the stereochemistry of molecules. beilstein-journals.org While the this compound structure itself is not prone to common tautomerism, certain derivatives could exhibit this phenomenon. NMR is the definitive method for such studies, as distinct tautomers will give separate sets of signals if the rate of interconversion is slow on the NMR timescale. ijpsm.comresearchgate.net For faster exchanges, line-broadening or averaged signals are observed, and variable-temperature NMR studies can be employed to slow the exchange and resolve the individual forms. beilstein-journals.org

More commonly for this class of compounds, NMR is used to determine the relative stereochemistry of substituents on the C4 and C5 positions. The magnitude of the vicinal coupling constant (³J) between the protons on C4 and C5 is diagnostic of their dihedral angle, as described by the Karplus equation. A larger coupling constant (typically 7-10 Hz) is indicative of a trans relationship between the protons, while a smaller coupling constant suggests a cis relationship. nih.gov For example, the synthesis of isoxazolines from dialkyl fumarates (a trans-alkene) yields trans-isomers, which can be confirmed by the coupling constants in their ¹H NMR spectra. nih.gov In some cases, complex tri-substituted isoxazolidines can exist as interconverting invertomers at the nitrogen atom, which can be resolved and studied using low-temperature NMR spectroscopy. chemsynthesis.com

Vibrational Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. For this compound derivatives, the FTIR spectrum is dominated by absorptions from the carboxylic acid group and the heterocyclic ring.

The most prominent feature is the signal from the carboxylic acid. This includes a very broad O-H stretching band, often spanning from 3500 cm⁻¹ to 2500 cm⁻¹, which arises from strong intermolecular hydrogen bonding between the acid dimers. The C=O stretch of the carboxylic acid is also very strong and sharp, appearing between 1730 and 1680 cm⁻¹. Saturated acids typically absorb at the higher end of this range (1730-1700 cm⁻¹). nih.gov The spectrum also features a C-O stretching vibration between 1320 and 1210 cm⁻¹ and a characteristic out-of-plane O-H bend (wag) around 960 to 900 cm⁻¹. nih.gov

The dihydro-oxazole ring itself contributes to the spectrum. The C=N stretching vibration of the isoxazoline ring typically appears in the 1650-1550 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the CH₂ group at C4 and other alkyl substituents are observed just below 3000 cm⁻¹. beilstein-journals.org

Table 3: Key FTIR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3500 - 2500 | Strong, Very Broad |

| Aliphatic C-H | Stretch | 2960 - 2850 | Medium to Strong |

| Carboxylic Acid C=O | Stretch | 1730 - 1700 | Strong, Sharp |

| Ring C=N | Stretch | 1650 - 1550 | Medium |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong |

| Carboxylic Acid O-H | Bend (Out-of-plane) | 960 - 900 | Medium, Broad |

Data compiled from references beilstein-journals.orgresearchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

HRMS is essential for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high confidence. Using ionization techniques like electrospray ionization (ESI), it is possible to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The high resolution of the measurement (typically to four or more decimal places) distinguishes between molecules with the same nominal mass but different elemental compositions. For example, a derivative was found to have an [M-H]⁻ ion at m/z 583.3557, corresponding to the calculated exact mass of 583.3530 for the formula C₃₇H₄₈N₂O₄. beilstein-journals.org

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion, providing further structural confirmation. For dihydro-oxazole and related five-membered heterocyclic rings, a characteristic fragmentation pathway is a retro-cycloaddition reaction. This involves the cleavage of the ring into smaller, stable fragments. The specific fragmentation pattern depends on the substituents present on the ring, but analysis of these fragments helps to piece together the original structure of the molecule.

LC-ESI-QFT-MS2 for Complex Mixture Analysis

Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) is a powerful technique for the analysis of complex mixtures containing this compound derivatives. nih.gov This method is particularly valuable for identifying metabolites in biological matrices. nih.gov The process involves chromatographic separation of the components in a mixture, followed by ionization and high-resolution mass analysis. The QTOF instrument allows for accurate mass measurements of both precursor and product ions, facilitating the determination of elemental compositions and the identification of unknown compounds. nih.gov

In metabolic studies, researchers can compare the mass spectral patterns and chromatographic retention times of potential metabolites in samples against those of synthesized reference standards to confirm their structures. nih.gov For instance, in the biotransformation study of a novel antirheumatic drug, 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide, HPLC-MS/MS was employed to analyze plasma, urine, and fecal samples. rrpharmacology.ruresearchgate.net The study successfully identified two primary hydrolysis products: 4-methoxy-3-(trifluoromethyl)aniline (B1361164) and a key metabolite, 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. rrpharmacology.ruresearchgate.net The structure of this metabolite was definitively confirmed by comparing its analytical data with a synthesized standard. rrpharmacology.ru This approach demonstrates the technique's capability to isolate and identify specific derivatives from highly complex biological environments.

X-ray Crystallography for Definitive Structural Analysis

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of molecules in a solid-state crystal. This technique provides definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of this compound derivatives. The resulting crystal structure offers unambiguous proof of the compound's constitution and stereochemistry. researchgate.net

Through single-crystal X-ray diffraction analysis, the solid-state conformation and precise bond geometries of derivatives can be resolved. An example is the structural determination of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid. researchgate.net The analysis provides detailed crystallographic data, including the unit cell dimensions and space group, which define the crystal lattice. researchgate.net From this data, the exact positions of all atoms in the molecule are calculated, revealing the planarity of the ring systems, the torsion angles between different functional groups, and the specific lengths and angles of all covalent bonds. researchgate.netnih.gov Furthermore, this technique elucidates the supramolecular assembly, showing how molecules are arranged in the crystal lattice through intermolecular forces such as hydrogen bonding and π–π stacking. nih.govnih.gov

Interactive Table: Crystallographic Data for 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃NO₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1039(8) |

| b (Å) | 12.1805(10) |

| c (Å) | 11.0066(9) |

| β (°) | 104.989(3) |

| Volume (ų) | 1294.15(12) |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 296(2) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the analysis of this compound derivatives, serving the dual purpose of separating them from complex mixtures and assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and identifying impurities in pharmaceutical substances, including derivatives of this compound. A robust HPLC method can separate the main compound from process-related impurities and degradation products. symbiosisonlinepublishing.com Method development typically involves optimizing the stationary phase (e.g., C8 or C18 columns), mobile phase composition (e.g., acetonitrile-water mixtures), and detector wavelength. researchgate.net

A validated stability-indicating HPLC method is crucial. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation) to induce degradation. The method must demonstrate specificity by being able to resolve the intact compound from all formed degradation products. symbiosisonlinepublishing.com Validation according to ICH guidelines ensures the method is linear, accurate, precise, and robust, with low limits of detection (LOD) and quantitation (LOQ) for all potential impurities. symbiosisonlinepublishing.comresearchgate.net

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and selective method for identifying and quantifying metabolites of this compound derivatives in biological fluids. researchgate.netnih.gov This technique is essential for pharmacokinetic studies. researchgate.net

In the analysis of a novel drug and its metabolites, including a 4,5-dihydro-1,2-oxazole-5-carboxylic acid derivative, a bioanalytical HPLC-MS/MS method was fully developed and validated. researchgate.net Samples from plasma, urine, and feces were prepared, often involving a simple protein precipitation step with acetonitrile, followed by centrifugation before injection into the LC-MS/MS system. semanticscholar.org Mass spectrometric detection was performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte. semanticscholar.orgrrpharmacology.ru The method was validated for a specific analytical range in each biological matrix, demonstrating its suitability for quantitative analysis. researchgate.net For instance, the analytical range for the carboxylic acid metabolite (M1) was established as 1–1000 ng/ml in plasma and 100–40,000 ng/ml in urine, highlighting the method's ability to quantify metabolites across a wide concentration spectrum. researchgate.net

Interactive Table: Analytical Ranges for Quantification of a 4,5-Dihydro-1,2-oxazole-5-carboxylic Acid Metabolite (M1) by HPLC-MS/MS researchgate.net

| Biological Matrix | Analytical Range (ng/mL or ng/g) |

| Plasma | 1–1000 ng/mL |

| Urine | 100–40,000 ng/mL |

| Feces | 4–4000 ng/g |

Computational and Theoretical Investigations of 4,5 Dihydro 1,2 Oxazole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the structural and electronic characteristics of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's energy and wavefunction, from which various properties can be derived.

Density Functional Theory (DFT) has become one of the most popular and effective methods for studying molecular systems. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. A key application of DFT is geometry optimization, a process that locates the minimum energy arrangement of atoms, corresponding to the most stable molecular structure. For 4,5-Dihydro-1,2-oxazole-3-carboxylic acid, this process would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

DFT calculations, often using hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP), are also employed to compute vibrational frequencies. mdpi.comnih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to validate the calculated structure. nih.gov All calculated frequencies being positive confirms that the optimized structure represents a true energy minimum. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Heterocyclic Carboxylic Acid (Calculated via DFT) This table presents typical data obtained from a DFT geometry optimization and is for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (hydroxyl) | 1.35 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | O=C-O | 123.5° |

| Bond Angle | C-O-H | 108.0° |

| Dihedral Angle | H-O-C=O | 0.0° / 180.0° |

The Hartree-Fock (HF) method is a foundational ab initio technique in computational chemistry used to approximate the electronic structure of a molecule. sapub.org It calculates the molecular orbitals and their energies by treating each electron as moving in the average field created by all other electrons, without considering the instantaneous electron-electron correlation. researchgate.netsapub.org

While HF is generally less accurate than DFT for many properties due to this lack of electron correlation, it serves as a crucial starting point for more sophisticated post-Hartree-Fock methods. sapub.org HF calculations provide valuable information on the electronic properties of this compound, including orbital energies, total energy, and dipole moment. researchgate.net

Both DFT and HF calculations require the selection of a basis set, which is a set of mathematical functions used to construct the molecular orbitals. mdpi.com The choice of basis set is critical as it directly impacts the accuracy and computational cost of the calculation.

Commonly used basis sets belong to the Pople family, such as 6-31G(d,p) and 6-311++G(d,p). nih.gov The nomenclature provides information about their composition:

Split-valence (e.g., 6-31G): Core electrons are described by a single function, while valence electrons are described by two or more functions, allowing for more flexibility in bonding regions.

Polarization functions (e.g., (d,p)): These functions allow orbitals to change shape, accounting for the polarization of electron clouds in a chemical bond. 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms.

Diffuse functions (e.g., ++): These are large, spread-out functions that are important for describing systems with diffuse electron density, such as anions or molecules with lone pairs.

The selection of an appropriate basis set, like the SVP or 6-311G** sets, is a balance between achieving the desired chemical accuracy and the available computational resources. mdpi.comnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sapub.orgyoutube.com

The HOMO and LUMO are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comajchem-a.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. ajchem-a.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of this compound. ajchem-a.commdpi.com

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors This table shows representative values derived from HOMO-LUMO analysis for a similar molecular structure and is for illustrative purposes.

| Parameter | Formula | Illustrative Value (eV) | Description |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -7.50 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.20 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.30 | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.35 | Power to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.15 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.159 | Inverse of hardness, indicates higher reactivity |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP is plotted onto the molecule's electron density surface, providing a color-coded guide to its electrostatic potential. researchgate.netresearchgate.net

The color scheme is standardized:

Red: Indicates regions of the most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. nih.govorientjchem.org

Blue: Indicates regions of the most positive electrostatic potential, which are electron-poor. These sites, typically around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack. researchgate.net

Green: Represents areas of neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group, as well as the oxygen and nitrogen atoms of the oxazole (B20620) ring. These areas represent the primary sites for electrophilic interactions. Conversely, the most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, identifying it as the most likely site for deprotonation and nucleophilic interactions.

Identifying Electrophilic and Nucleophilic Regions for Derivatization

The reactivity of a molecule and its potential for derivatization are governed by the distribution of its electron density. Computational methods such as Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are employed to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

The MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the regions of negative potential (typically colored red or yellow) are concentrated around the electronegative oxygen atoms of the carboxylic acid group and the oxygen and nitrogen atoms of the isoxazoline (B3343090) ring. These sites are susceptible to electrophilic attack and are the primary locations for interactions with electrophiles. Conversely, regions of positive potential (colored in blue) are found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, making it the most likely site for nucleophilic attack or deprotonation. bhu.ac.innih.gov

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic). In this compound, the HOMO is expected to be localized primarily on the isoxazoline ring and the oxygen atoms, indicating these as the centers of nucleophilicity. The LUMO is anticipated to be distributed over the carboxylic acid group and the C=N bond of the ring, highlighting these areas as electrophilic sites for derivatization. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and intramolecular bonding by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. mdpi.com

NBO analysis can quantify the stabilization energy (E(2)) associated with donor-acceptor interactions, which reveals the strength of intramolecular charge transfer and hyperconjugation. mdpi.comnih.gov For this compound, significant interactions are expected to involve the lone pairs of the oxygen and nitrogen atoms.

Key predicted interactions include:

LP(O) → σ(N-C) and LP(N) → σ(O-C): Hyperconjugative interactions involving the lone pairs (LP) of the ring's oxygen and nitrogen atoms with the antibonding orbitals (σ*) of adjacent bonds. These interactions contribute to the stability of the heterocyclic ring.

LP(O_carbonyl) → π*(C=O): Intramolecular charge transfer within the carboxylic acid group.

Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the carboxylic acid's hydroxyl group and the nitrogen or oxygen atom of the isoxazoline ring. NBO analysis can confirm this by identifying a donor-acceptor interaction between the lone pair of the heteroatom (N or O) and the σ* orbital of the O-H bond. mdpi.com

| Donor NBO | Acceptor NBO | Interaction Type | Predicted Significance |

|---|---|---|---|

| LP (O) in ring | σ(N-C) | Hyperconjugation | High |

| LP (N) in ring | σ(O-C) | Hyperconjugation | Moderate |

| LP (O) of C=O | π(C-O) of COOH | Resonance | High |

| LP (N) in ring | σ(O-H) of COOH | Intramolecular H-Bond | Possible |

Predicting Spectroscopic Parameters through Computational Methods

Computational quantum chemistry is a reliable tool for predicting various spectroscopic parameters, including NMR chemical shifts. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and help in assigning experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., using the B3LYP functional), is a standard and accurate approach for calculating nuclear magnetic shielding constants. mdpi.comnih.gov These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, usually Tetramethylsilane (TMS).

Numerous studies on related heterocyclic systems, such as 4,5-dihydro-1,2,4-oxadiazoles and 4,5-dihydro-1H-1,2,4-triazol-5-ones, have demonstrated an excellent linear correlation between theoretically calculated and experimentally measured ¹H and ¹³C NMR chemical shifts. scispace.comresearchgate.net This strong correlation allows for the confident assignment of complex spectra and can even be used to distinguish between different isomers or conformers. ufv.br For this compound, the GIAO method would be used to predict the chemical shifts for the distinct protons and carbons in its structure.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| H (C4) | 3.45 | 3.50 | -0.05 |

| H (C5) | 4.80 | 4.88 | -0.08 |

| C3 | 158.2 | 157.9 | +0.3 |

| C4 | 45.5 | 45.1 | +0.4 |

| C5 | 79.1 | 78.5 | +0.6 |

| COOH | 170.5 | 170.0 | +0.5 |

Note: The data in this table are hypothetical and for illustrative purposes, based on typical results from GIAO calculations on similar heterocyclic compounds.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods are instrumental in the rational design of molecules with high NLO activity by predicting their hyperpolarizabilities. The key parameter for second-order NLO response is the first-order hyperpolarizability (β).

The first-order hyperpolarizability (β) can be calculated using quantum chemical methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with specialized functionals like B3LYP or CAM-B3LYP and appropriate basis sets (e.g., 6-311++G(d,p)). ijrar.org These calculations provide the components of the β tensor, from which the total (or static) hyperpolarizability (β_tot_) can be determined.

Studies on related oxazole derivatives have shown that the presence of π-conjugated systems and donor-acceptor groups can significantly enhance NLO properties. nih.gov For instance, a computational study on 4,5-diphenyl-2-oxazole propionic acid (oxaprozin), a related oxazole carboxylic acid derivative, using DFT found a first-order hyperpolarizability of 1.117 x 10⁻³⁰ esu. researchgate.net The presence of the carboxylic acid group and the heterocyclic ring in this compound suggests it may also possess NLO properties, which can be quantified through similar computational protocols.

| Parameter | Calculated Value (a.u.) | Calculated Value (esu) |

|---|---|---|

| β_x | -69.85 | 1.117 x 10⁻³⁰ |

| β_y | -102.51 | |

| β_z | -1.74 | |

| β_tot | 129.74 |

Conversion factor: 1 a.u. = 8.6393 x 10⁻³³ esu.

Advanced Applications and Research Directions of 4,5 Dihydro 1,2 Oxazole 3 Carboxylic Acid in Synthetic Chemistry and Beyond

4,5-Dihydro-1,2-oxazole-3-carboxylic Acid as a Synthetic Building Block

The unique structural arrangement of this compound, featuring a reactive carboxylic acid group, a dihydro-oxazole (also known as isoxazoline) ring, and potential stereocenters, makes it an exceptionally valuable precursor in organic synthesis. This scaffold provides a gateway to a wide array of more complex molecular structures.

The 4,5-dihydro-1,2-oxazole ring is a latent functional group that can be transformed into other important structural motifs. The N-O bond within the ring is susceptible to cleavage under various conditions, particularly reductive methods, which unveils new functionalities. For instance, the reductive cleavage of the isoxazoline (B3343090) ring can lead to the formation of γ-amino alcohols, which are themselves critical building blocks for synthesizing alkaloids, amino sugars, and other biologically active compounds.

Furthermore, the dihydro-oxazole moiety is a key component in the synthesis of more complex, fused heterocyclic systems. researchgate.net The inherent reactivity of the ring allows for cycloaddition and rearrangement reactions, enabling chemists to construct polycyclic structures that are otherwise difficult to access. Research has shown that derivatives of 4,5-dihydro-1,2-oxazole-5-carboxylic acid are metabolites in biological systems, highlighting the scaffold's relevance and its potential for biotransformation into other complex molecules. rrpharmacology.rusemanticscholar.org This metabolic transformation underscores the utility of the dihydro-oxazole core as a stable yet reactive intermediate for generating molecular diversity.

The 4,5-dihydro-1,2-oxazole structure can be considered a masked version of the fully aromatic oxazole (B20620) ring. Oxazoles are a class of heterocyclic compounds found in numerous natural products and pharmaceuticals that exhibit a wide range of biological activities. ias.ac.in A key synthetic strategy involves the aromatization of the dihydro-oxazole ring to form the corresponding oxazole.

This transformation, coupled with the presence of the carboxylic acid at the 3-position, provides a powerful platform for creating multi-substituted oxazole derivatives. The carboxylic acid group serves as a versatile chemical handle for introducing a wide variety of substituents through well-established reactions such as esterification, amidation, or conversion to other functional groups. nih.gov Efficient methods have been developed for the synthesis of 4,5-disubstituted and 2,4,5-trisubstituted oxazoles directly from carboxylic acids, demonstrating the strategic importance of this functional group in building molecular complexity around the oxazole core. acs.orgnih.gov Therefore, this compound is a strategic precursor for a library of substituted oxazoles with potential applications in medicinal chemistry and materials science. ias.ac.in

Perhaps one of the most significant applications of the 4,5-dihydro-1,2-oxazole scaffold is in the field of asymmetric catalysis. The ability to synthesize this heterocycle in an enantiomerically pure form, with defined stereocenters at the C4 and C5 positions, makes it an invaluable chiral building block. This chirality can be transferred to subsequent products or utilized to direct the stereochemical outcome of chemical reactions.

Chiral ligands are essential components in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that forces a reaction to proceed with high enantioselectivity. Among the most successful and widely used classes of chiral ligands are the C2-symmetric bis(oxazolines), known as BOX ligands, and the non-symmetrical phosphinooxazolines, or PHOX ligands. wikipedia.orgnih.gov

The fundamental structural unit of both BOX and PHOX ligands is the chiral oxazoline (B21484) ring. researchgate.net These ligands are typically prepared from readily available chiral β-amino alcohols, which are cyclized with carboxylic acid derivatives. researchgate.net this compound, as a pre-formed chiral cyclic scaffold, represents a strategic precursor for these important ligand classes.

BOX Ligands : These ligands feature two chiral oxazoline rings connected by a linker. They are highly effective in catalysis involving Lewis acids, particularly for reactions like Diels-Alder, aldol, and Mannich reactions. wikipedia.orgsigmaaldrich.com

PHOX Ligands : These modular P,N-ligands combine a chiral oxazoline ring with a phosphine (B1218219) group. nih.govwikipedia.org The steric and electronic properties of PHOX ligands can be fine-tuned, making them exceptionally versatile for a range of metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and Heck reactions, as well as iridium-catalyzed hydrogenations. wikipedia.org

The modular synthesis of these ligands allows for systematic variation of the substituents on the oxazoline ring, the linker, and the phosphine moiety, enabling the optimization of the ligand for a specific catalytic transformation.

Interactive Table: Key Chiral Ligands Derived from Oxazoline Scaffolds

| Ligand Class | Abbreviation | Key Structural Features | Typical Catalytic Applications |

| Bis(oxazoline) | BOX | C2-symmetric, two chiral oxazoline rings, N,N-coordination | Diels-Alder, Aldol reactions, Cyclopropanation, Aziridination wikipedia.orgsigmaaldrich.com |

| Phosphinooxazoline | PHOX | Non-symmetric, one chiral oxazoline and one phosphine group, P,N-coordination | Asymmetric allylic alkylation, Heck reaction, Hydrogenation wikipedia.org |

The remarkable success of BOX and PHOX ligands in asymmetric catalysis stems directly from the influence of the stereocenters on the oxazoline ring. researchgate.net The substituents at the chiral centers (typically C4 and/or C5) create a well-defined three-dimensional space around the coordinated metal atom.